Nutlin-2

描述

属性

分子式 |

C31H34Br2N4O4 |

|---|---|

分子量 |

686.4 g/mol |

IUPAC 名称 |

[4,5-bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C31H34Br2N4O4/c1-3-41-27-20-25(40-2)12-13-26(27)30-34-28(21-4-8-23(32)9-5-21)29(22-6-10-24(33)11-7-22)37(30)31(39)36-16-14-35(15-17-36)18-19-38/h4-13,20,28-29,38H,3,14-19H2,1-2H3 |

InChI 键 |

PVRYEWOXWGDQHA-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)CCO)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |

同义词 |

nutlin 2 nutlin-2 |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Nutlin-2 in p53 Wild-Type Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing oncogenesis by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] In approximately 50% of human cancers, the p53 pathway is functionally inactivated despite the presence of wild-type p53. A primary mechanism for this inactivation is the overexpression of its principal negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[3][4] The Nutlins are a class of potent and selective small-molecule inhibitors designed to disrupt this critical p53-MDM2 interaction.[5] This technical guide provides an in-depth examination of the mechanism of action of Nutlin-2 in cancer cells harboring wild-type p53.

Core Mechanism: Inhibition of the p53-MDM2 Interaction

This compound is a cis-imidazoline analog that was designed to mimic the three key hydrophobic amino acid residues of p53—Phe19, Trp23, and Leu26—that are essential for its binding to a hydrophobic cleft on the MDM2 protein.[5][6] By competitively occupying this p53-binding pocket on MDM2, this compound directly blocks the protein-protein interaction.[5] This steric hindrance prevents MDM2 from binding to p53, thereby shielding p53 from MDM2-mediated ubiquitination and subsequent degradation.[2] The immediate consequence of this inhibition is the stabilization and accumulation of p53 protein within the cell.[7] This non-genotoxic activation of p53 is the foundational step for all subsequent downstream cellular effects.[8]

Figure 1. this compound binding to MDM2, preventing p53 degradation.

Downstream Cellular Outcomes

The accumulation of active p53 triggers a cascade of transcriptional activation of its target genes, leading to distinct and potent anti-tumor cellular responses.

Cell Cycle Arrest

Upon stabilization, p53 translocates to the nucleus and activates the transcription of genes that regulate the cell cycle.[9] A primary target is the gene CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.[7] Increased levels of p21 protein lead to the inhibition of cyclin-dependent kinases, resulting in cell cycle arrest at the G1/S and G2/M checkpoints.[10] This arrest prevents the proliferation of cancer cells.[8]

Apoptosis

In many cancer cell lines, particularly those of hematologic origin, sustained activation of p53 by this compound induces programmed cell death, or apoptosis.[11][12] This is achieved through both transcription-dependent and transcription-independent mechanisms.[11]

-

Transcription-Dependent Apoptosis: Activated p53 upregulates the expression of pro-apoptotic genes such as PUMA (p53 upregulated modulator of apoptosis) and BAX.[13] These proteins translocate to the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in cell death.[11]

-

Transcription-Independent Apoptosis: A fraction of the stabilized p53 can also translocate directly to the mitochondria, where it interacts with Bcl-2 family proteins to directly promote mitochondrial outer membrane permeabilization.[8][11]

Senescence

In some cellular contexts, particularly in normal cells or certain tumor types, this compound-induced p53 activation can lead to cellular senescence—a state of irreversible growth arrest.[5][14]

Figure 2. Downstream pathways activated by stabilized p53.

Quantitative Data

Quantitative analysis is crucial for understanding the potency and efficacy of this compound. While Nutlin-3a (B1683890) is the most extensively studied enantiomer, data for this compound provides valuable context.

Table 1: Comparative Binding Affinity for MDM2

| Compound | Target | Binding Affinity (Ki) | Relative Affinity vs. Nutlin-3 | Reference(s) |

| This compound | MDM2 | ~72 nM (estimated) | ~2-fold lower | [15] |

| Nutlin-3a | MDM2 | 36 nM | 1x | [15][16] |

| p53 peptide | MDM2 | High | - | [17] |

Note: The Ki for this compound is estimated based on its reported two-fold lower affinity compared to Nutlin-3.

Table 2: Cellular Activity (IC50 for Growth Inhibition)

| Cell Line (Cancer Type) | p53 Status | Compound | IC50 (µM) | Reference(s) |

| HCT116 (Colon) | Wild-Type | Nutlin-1 | 1.4 - 1.8 | [10] |

| RKO (Colon) | Wild-Type | Nutlin-1 | 1.4 - 1.8 | [10] |

| SJSA-1 (Osteosarcoma) | Wild-Type | Nutlin-1 | 1.4 - 1.8 | [10] |

| SW480 (Colon) | Mutant | Nutlin-1 | 13 - 21 | [10] |

| MDA-MB-435 (Melanoma) | Mutant | Nutlin-1 | 13 - 21 | [10] |

| HCT116 p53+/+ (Colon) | Wild-Type | Nutlin-3a | 1.6 - 8.6 | [18] |

| MCF7 (Breast) | Wild-Type | Nutlin-3a | 1.6 - 8.6 | [18] |

Note: Data for Nutlin-1 and Nutlin-3a are presented to reflect the expected micromolar efficacy range for this compound in p53 wild-type cells, which is significantly more potent than in p53 mutant cells.

Key Experimental Protocols

Verifying the mechanism of action of this compound involves several standard molecular and cell biology techniques.

Western Blot for p53 Pathway Activation

This protocol is used to detect the stabilization of p53 and the upregulation of its downstream targets, MDM2 (due to the autoregulatory feedback loop) and p21.

Methodology:

-

Cell Culture and Treatment: Plate p53 wild-type cancer cells (e.g., HCT116, MCF7) and treat with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 8-24 hours).

-

Protein Extraction: Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3][7]

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load 20-50 µg of total protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.[7]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3][9]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[3]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).[3][9][19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[9]

Figure 3. Standard workflow for Western blot analysis.

Cell Cycle Analysis via Propidium Iodide Staining

This flow cytometry-based assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

-

Cell Treatment: Treat p53 wild-type cells with this compound for 24-48 hours.

-

Harvesting: Collect both adherent and floating cells.

-

Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol (B145695) dropwise while vortexing.[8][15] Incubate for at least 30 minutes on ice.[15]

-

Washing: Wash the fixed cells twice with PBS.[15]

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[8] PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.[8]

-

Incubation: Incubate for 5-10 minutes at room temperature in the dark.[15]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 single-cell events. The DNA content (proportional to PI fluorescence) is used to gate cells into G0/G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases.[15]

Apoptosis Assay via Annexin V Staining

This flow cytometry assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Methodology:

-

Cell Treatment: Treat cells with this compound for 24-72 hours to induce apoptosis.

-

Harvesting: Collect all cells, including those in the supernatant, as apoptotic cells may detach.[4]

-

Washing: Wash cells once with cold PBS and then once with 1X Annexin V Binding Buffer.[2]

-

Staining: Resuspend cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V.[2] For distinguishing early apoptotic from late apoptotic/necrotic cells, a viability dye like Propidium Iodide (PI) is also added.[4]

-

Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[2]

-

Flow Cytometry: Analyze the stained cells promptly.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

-

Conclusion

This compound represents a targeted, non-genotoxic approach to cancer therapy in tumors retaining wild-type p53. Its mechanism of action is well-defined: by competitively inhibiting the p53-MDM2 interaction, it causes a robust accumulation of functional p53. This, in turn, reactivates the potent tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis. The clear, p53-dependent mechanism and the availability of robust assays to measure its pharmacodynamic effects make this compound and related compounds a cornerstone in the development of p53-reactivating cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 14. medicine.tulane.edu [medicine.tulane.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. medkoo.com [medkoo.com]

- 17. Differential binding of p53 and nutlin to MDM2 and MDMX: computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level [mdpi.com]

The Role of Nutlin-2 in MDM2-p53 Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nutlin-2, a small molecule inhibitor of the MDM2-p53 interaction. It details the mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and visualizes the involved biological pathways and experimental workflows.

Introduction: The MDM2-p53 Axis as a Therapeutic Target

The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[1] In many cancers that retain wild-type p53, its tumor-suppressive functions are abrogated by the Murine Double Minute 2 (MDM2) oncoprotein.[2][3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation and also inhibits its transcriptional activity by binding to its N-terminal transactivation domain.[4][5] The discovery of small molecules that can disrupt the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells.[3]

Nutlins are a class of potent and selective cis-imidazoline small-molecule inhibitors that disrupt the MDM2-p53 interaction.[6][7] Discovered through high-throughput screening, the Nutlin family includes Nutlin-1, this compound, and Nutlin-3.[6][8] These molecules mimic the key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that are essential for its binding to the hydrophobic cleft of MDM2.[9] By occupying this pocket, Nutlins prevent MDM2 from binding to and degrading p53, leading to the stabilization and activation of p53 and the induction of its downstream pathways, ultimately resulting in cell cycle arrest and apoptosis in tumor cells with wild-type p53.[8][10]

Mechanism of Action of this compound

This compound, like other members of the Nutlin family, functions by competitively inhibiting the protein-protein interaction between MDM2 and p53.[11] The cis-imidazoline scaffold of this compound presents its substituted phenyl groups in a specific spatial orientation that mimics the presentation of the key p53 amino acid residues.[12] This allows this compound to bind with high affinity to a deep hydrophobic pocket on the surface of the MDM2 protein, the very same pocket that p53 binds to.[13]

The binding of this compound to MDM2 physically obstructs the binding of p53.[11] This disruption of the MDM2-p53 complex has two major consequences:

-

p53 Stabilization: By preventing MDM2-mediated ubiquitination and subsequent proteasomal degradation, this compound leads to the accumulation of p53 protein within the cell.[2]

-

p53 Activation: The stabilized p53 is then free to transcriptionally activate its downstream target genes, which are involved in critical anti-proliferative cellular processes.[1]

It is important to note that while Nutlins are effective inhibitors of the MDM2-p53 interaction, their affinity for MDMX (a homolog of MDM2 that also regulates p53) is significantly lower.[12][14]

Quantitative Data

The following tables summarize the quantitative data for Nutlin compounds from various studies. While Nutlin-3a is the more potent and widely studied enantiomer, data for this compound and related compounds are provided for comparison.

Table 1: Binding Affinity of Nutlins for MDM2

| Compound | Binding Affinity (Ki) | Method | Reference |

| This compound | ~3-fold lower affinity than Nutlin-3 | Not specified | [12] |

| Nutlin-3 | 36 nM | Not specified | [12] |

| Nutlin-3a | 90 nM (IC50) | Not specified | [15] |

Table 2: In Vitro Activity of Nutlins in Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 Value | p53 Status | Reference |

| Nutlin-3a | MDA-MB-231 | Cell Viability | 22.13 ± 0.85 µM | Mutant | [16] |

| Nutlin-3a | MDA-MB-436 | Cell Viability | 27.69 ± 3.48 µM | Mutant | [16] |

| Nutlin-3a | MDA-MB-468 | Cell Viability | 21.77 ± 4.27 µM | Mutant | [16] |

| Nutlin-3a | HCT116 p53+/+ | Cell Viability | 28.03 ± 6.66 µM | Wild-type | [16] |

| Nutlin-3a | HCT116 p53-/- | Cell Viability | 30.59 ± 4.86 µM | Null | [16] |

| Nutlin-3 | A549 | Cytotoxicity | 17.68 ± 4.52 µM | Wild-type | [17] |

| Nutlin-3 | A549-920 | Cytotoxicity | 33.85 ± 4.84 µM | Deficient | [17] |

| Nutlin-3 | CRL-5908 | Cytotoxicity | 38.71 ± 2.43 µM | Mutant | [17] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

Western Blot Analysis for p53 and MDM2 Upregulation

This protocol is used to detect the accumulation of p53 and its transcriptional target, MDM2, following treatment with an MDM2 inhibitor.[2]

Materials:

-

Cancer cell line with wild-type p53 (e.g., A549)

-

This compound solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant.

-

SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

Co-immunoprecipitation (Co-IP) to Demonstrate Disruption of the MDM2-p53 Interaction

This protocol is used to show that this compound physically disrupts the interaction between MDM2 and p53.[18][19]

Materials:

-

Treated cell lysates (as prepared for Western Blot)

-

Primary antibody for immunoprecipitation (e.g., anti-MDM2)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer

-

Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Immunoprecipitation:

-

To 1-2 mg of total protein lysate, add 2-4 µg of the anti-MDM2 antibody.

-

Incubate overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.

-

-

Washing: Pellet the beads and wash them three times with ice-cold wash buffer to remove non-specific binding.

-

Elution: Resuspend the beads in elution buffer and boil to release the immunoprecipitated proteins.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-p53 antibody to detect co-immunoprecipitated p53. A decrease in the amount of co-precipitated p53 in this compound-treated samples compared to the control indicates disruption of the interaction.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cells.[20][21]

Materials:

-

Cancer cell lines (with wild-type and mutant/null p53 for comparison)

-

96-well plates

-

This compound and a negative control (e.g., Nutlin-3b, the less active enantiomer)[20]

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and the negative control for 24-72 hours.

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: MDM2-p53 pathway and this compound inhibition mechanism.

Caption: Workflow for Co-immunoprecipitation experiment.

Conclusion

This compound is a valuable research tool and a progenitor of a class of drugs that target the MDM2-p53 axis. By effectively inhibiting the MDM2-mediated degradation of p53, this compound and its analogs can reactivate the tumor suppressor functions of p53 in cancer cells that harbor a wild-type TP53 gene. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the effects of this compound and similar compounds, contributing to the ongoing development of novel cancer therapeutics. While much of the recent focus has shifted to the more potent Nutlin-3a and its derivatives, the foundational studies involving this compound have been instrumental in validating the therapeutic potential of inhibiting the MDM2-p53 interaction.

References

- 1. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nutlin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Nutlin's two roads toward apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On the interaction mechanisms of a p53 peptide and nutlin with the MDM2 and MDMX proteins: A Brownian dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential binding of p53 and nutlin to MDM2 and MDMX: computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]

- 17. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

The Discovery and Development of Nutlin-2: A Technical Guide to a Pioneering MDM2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of Nutlin-2, a landmark small-molecule inhibitor of the MDM2-p53 protein-protein interaction. As a potent antagonist of MDM2, this compound has been instrumental in validating the therapeutic strategy of reactivating the p53 tumor suppressor pathway in cancers with wild-type p53. This document details the mechanism of action of this compound, presents its key quantitative biochemical and cellular data, outlines the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells and suppressing tumor formation.[3] The activity of p53 is tightly regulated by its principal cellular antagonist, the E3 ubiquitin ligase MDM2 (Murine Double Minute 2).[4][5] MDM2 binds directly to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[5] This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[1]

In many human cancers where the TP53 gene remains unmutated, the p53 pathway is often inactivated through the overexpression of MDM2.[4] This observation led to the hypothesis that inhibiting the MDM2-p53 interaction could stabilize and reactivate p53, offering a promising therapeutic strategy for a wide range of malignancies.[4] The Nutlins, a class of potent and selective small-molecule MDM2 inhibitors, were the first compounds to validate this approach, with this compound being a key member of this family.[6]

Discovery of the Nutlins

The Nutlins were identified through a high-throughput screening campaign aimed at discovering small molecules that could disrupt the MDM2-p53 interaction.[6] This effort led to the identification of a series of cis-imidazoline analogs that exhibited potent and selective inhibition of MDM2. The initial series included Nutlin-1, this compound, and Nutlin-3. These compounds were found to bind to the p53-binding pocket on MDM2, effectively mimicking the key interactions of the p53 peptide.[6][7]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the MDM2-p53 interaction.[6] By occupying the hydrophobic pocket on MDM2 that normally binds the transactivation domain of p53, this compound prevents MDM2 from targeting p53 for degradation.[7] This leads to the accumulation of p53 protein in the nucleus, where it can then activate the transcription of its target genes, such as the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest and apoptosis.[8] The activity of this compound is dependent on the presence of wild-type p53.[9]

The p53-MDM2 Signaling Pathway and this compound Intervention

The following diagram illustrates the p53-MDM2 autoregulatory feedback loop and the mechanism by which this compound disrupts this interaction to activate the p53 pathway.

References

- 1. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07795B [pubs.rsc.org]

- 4. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nutlin-2

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Nutlin-2, a potent inhibitor of the p53-MDM2 interaction. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

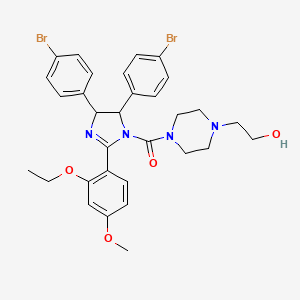

Chemical Structure of this compound

This compound is a small molecule belonging to the cis-imidazoline class of compounds.[1] Its chemical formula is C₃₁H₃₄Br₂N₄O₄, with a molecular weight of 686.44 g/mol .[2][3] The IUPAC name for this compound is cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone.[2]

The core of the this compound molecule is a cis-imidazoline scaffold, which is crucial for its biological activity.[1] The structure features two bromophenyl groups that are essential for its interaction with the MDM2 protein.[4] These groups insert into the hydrophobic clefts of MDM2, mimicking the binding of key p53 amino acid residues.[4][5]

Key Structural Features:

-

cis-Imidazoline Core: The central heterocyclic ring system.

-

Two Bromophenyl Groups: These moieties occupy the Trp23 and Leu26 pockets of the MDM2 protein.[5]

-

Ethoxy-methoxyphenyl Group: This group is lodged in the Phe19 pocket of MDM2.[5]

-

Piperazine Moiety: This part of the molecule extends towards the solvent-exposed region and can be modified to improve pharmacokinetic properties.[6]

Synthesis Pathway

The synthesis of Nutlin derivatives, including this compound, generally involves a multi-step process. While specific, detailed protocols for the industrial synthesis of this compound are proprietary, the scientific literature outlines key synthetic strategies. A common approach involves the initial synthesis of a vicinal diamine with the required erythro-configuration, which serves as a precursor to the cis-imidazoline core.[7]

A generalized synthetic route can be conceptualized as follows:

-

Formation of the Vicinal Diamine: This key intermediate is often synthesized through methods like the stereoselective Nitro-Mannich (Aza-Henry) reaction.[8] This involves the reaction of a nitroalkane with an imine, followed by reduction of the nitro group to an amine.

-

Cyclization to form the Imidazoline (B1206853) Core: The vicinal diamine is then reacted with an appropriate aldehyde or its derivative to form the cis-imidazoline ring.

-

Functionalization: The final step involves the addition of the piperazine-containing side chain to the imidazoline nitrogen.

Below is a conceptual diagram of the synthesis pathway for a Nutlin analog.

References

- 1. Nutlin - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C31H34Br2N4O4 | CID 5288631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Effects of Nutlin-2 on Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Nutlin-2, a small molecule inhibitor of the MDM2-p53 interaction, on cancer cell lines. While this compound is a key member of the nutlin family, it is important to note that its analog, Nutlin-3a (B1683890), has been more extensively studied.[1][2] Consequently, this guide will present available data for this compound and supplement it with data from Nutlin-3a studies to provide a broader context for its biological activities, with all data clearly attributed.

Introduction

Nutlins are a class of potent and selective small-molecule inhibitors that disrupt the interaction between the p53 tumor suppressor protein and its primary negative regulator, MDM2.[3][4] By occupying the p53-binding pocket of MDM2, nutlins prevent the ubiquitination and subsequent proteasomal degradation of p53.[2] This leads to the stabilization and activation of p53, resulting in the induction of downstream pathways that can trigger cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53.[3][4] this compound, alongside Nutlin-1 and Nutlin-3, was one of the initial compounds identified in this class and has shown promise in preclinical studies.[2]

Mechanism of Action: The p53-MDM2 Axis

The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic activation. Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2, an E3 ubiquitin ligase. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and degradation.

This compound mimics the key amino acid residues of p53 that are essential for its binding to MDM2. By competitively inhibiting this protein-protein interaction, this compound liberates p53 from MDM2-mediated degradation. The resulting accumulation of active p53 allows it to function as a transcription factor, upregulating the expression of target genes involved in cell cycle control and apoptosis, such as CDKN1A (encoding p21) and PUMA.[1][5]

Quantitative Data on In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and the more extensively studied Nutlin-3a in various cancer cell lines. This data highlights the differential sensitivity of cancer cells to MDM2 inhibition.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | Wild-Type | ~1.0 | [6] |

| RKO | Colorectal Carcinoma | Wild-Type | ~1.5 | [6] |

| SJSA-1 | Osteosarcoma | Wild-Type | ~0.8 | [6] |

Table 2: IC50 Values of Nutlin-3a in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 22.13 ± 0.85 | [7] |

| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 27.69 ± 3.48 | [7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 21.77 ± 4.27 | [7] |

| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | 28.03 ± 6.66 | [7] |

| HCT116 p53-/- | Colorectal Carcinoma | Null | 30.59 ± 4.86 | [7] |

| HCT116 | Colorectal Carcinoma | Wild-Type | 1.6 - 6.7 | [8] |

| MCF7 | Breast Carcinoma | Wild-Type | 1.6 - 8.6 | [8] |

| B16-F10 p53+/+ | Melanoma | Wild-Type | 1.4 - 6.7 | [8] |

| NCI-H2052 | Pleural Mesothelioma | Wild-Type | >20 | [9] |

| MSTO-211H | Pleural Mesothelioma | Mutant | >20 | [9] |

| NCI-H2452 | Pleural Mesothelioma | Wild-Type | ~15 | [9] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to assess the effects of this compound on cancer cell lines. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[12]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[1][15]

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize.[1]

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[16]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

-

Add 400 µL of 1X Binding Buffer to each tube.[15]

-

Analyze the samples by flow cytometry within 1 hour.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[16][18]

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol (B145695) dropwise to fix the cells.[19]

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.[18]

-

Incubate for 30 minutes at room temperature in the dark.[18]

-

Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors[11]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-PUMA, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described previously.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.[11]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[8]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.[11]

Summary and Conclusion

This compound is a potent inhibitor of the MDM2-p53 interaction, leading to the activation of the p53 pathway in cancer cells with wild-type p53. This activation can result in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[20][21] The efficacy of this compound, as with other nutlins, is highly dependent on the p53 status and the genetic background of the cancer cell line. While more extensive research is available for Nutlin-3a, the data presented in this guide provides a solid foundation for researchers investigating the therapeutic potential of this compound. The provided protocols offer a starting point for the in vitro characterization of this compound's effects, with the understanding that optimization is crucial for robust and reproducible results. Further comparative studies between different nutlin analogs are warranted to fully elucidate the unique properties and potential clinical applications of this compound.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutlin - Wikipedia [en.wikipedia.org]

- 3. Nutlin's two roads toward apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacodynamics of the p53-Mdm2 Targeting Drug Nutlin: The Role of Gene-Switching Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. origene.com [origene.com]

- 12. atcc.org [atcc.org]

- 13. MTT (Assay protocol [protocols.io]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 20. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Nutlin-2: A Technical Guide to its Impact on Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nutlins are a class of potent and selective small-molecule inhibitors that target the interaction between the p53 tumor suppressor protein and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2). By mimicking the interaction of p53 with MDM2, Nutlins, including Nutlin-2, occupy the p53-binding pocket of MDM2, thereby preventing the degradation of p53.[1] This disruption of the p53-MDM2 autoregulatory feedback loop leads to the stabilization and activation of p53 in cancer cells harboring wild-type p53.[2][3] The subsequent activation of the p53 pathway triggers critical downstream cellular responses, primarily cell cycle arrest and apoptosis, making Nutlins a promising class of non-genotoxic anticancer agents.[4][5] This technical guide provides an in-depth overview of the mechanisms by which this compound exerts its effects, detailed experimental protocols for its study, and a summary of its quantitative impact on cancer cells.

Mechanism of Action: The p53-MDM2 Axis

Under normal physiological conditions, p53 levels are kept low through continuous ubiquitination by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[6][7] this compound directly interferes with this process. By binding to the p53-binding pocket of MDM2, this compound effectively displaces p53, shielding it from MDM2-mediated degradation.[8] This leads to a rapid accumulation of functional p53 protein within the nucleus, where it can act as a transcription factor to regulate the expression of a host of target genes involved in cell cycle control and apoptosis.[3][5]

Signaling Pathways Activated by this compound

The stabilization of p53 by this compound initiates a cascade of signaling events that can lead to two primary cellular outcomes: cell cycle arrest or apoptosis. The choice between these fates is often cell-type dependent and can be influenced by the dose and duration of this compound exposure.[9][10]

Cell Cycle Arrest

A primary response to p53 activation is the induction of cell cycle arrest, which prevents the proliferation of damaged cells.[4] This is predominantly mediated by the p53 target gene, CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.[2][11] p21 binds to and inhibits cyclin-CDK complexes, primarily Cyclin E-CDK2 and Cyclin A-CDK2, which are essential for the G1/S transition and S phase progression. This leads to an arrest of the cell cycle in the G1 and G2 phases.

Apoptosis

In many cancer cell lines, sustained activation of p53 by this compound leads to the induction of apoptosis.[8] This programmed cell death can be initiated through both transcription-dependent and transcription-independent mechanisms.[5][8]

-

Transcription-Dependent Apoptosis: Stabilized p53 transcriptionally upregulates several pro-apoptotic genes of the BCL-2 family, such as PUMA (p53 upregulated modulator of apoptosis), BAX (BCL2-associated X protein), and BAK (BCL2 antagonist/killer).[2][8] PUMA, in particular, is a potent initiator of apoptosis that binds to and inactivates anti-apoptotic BCL-2 family members, leading to the activation of BAX and BAK. This results in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[8]

-

Transcription-Independent Apoptosis: In addition to its nuclear role, a fraction of stabilized p53 can translocate to the mitochondria.[8] In the mitochondria, p53 can directly interact with BCL-2 family proteins to promote apoptosis.[8]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of Nutlins on cell viability, apoptosis, and cell cycle distribution in various cancer cell lines harboring wild-type p53.

Table 1: Effect of Nutlins on Cell Viability

| Cell Line | Cancer Type | Nutlin Concentration (µM) | Incubation Time (h) | Reduction in Viability (%) | Reference |

| MM1.S | Multiple Myeloma | 10 | 48 | ~70 | [8] |

| H929 | Multiple Myeloma | 10 | 48 | ~65 | [8] |

Table 2: Induction of Apoptosis by Nutlins

| Cell Line | Cancer Type | Nutlin Concentration (µM) | Incubation Time (h) | Annexin-V Positive Cells (%) | Reference |

| MM1.S | Multiple Myeloma | 10 | 24 | ~30 | [8] |

| MM1.S | Multiple Myeloma | 10 | 48 | ~50 | [8] |

| MM1.S | Multiple Myeloma | 10 | 72 | ~80 | [8] |

| H929 | Multiple Myeloma | 5 | 48 | 40-50 | [8] |

| CLL Samples | Chronic Lymphocytic Leukemia | 10 | 72 | ~74.3 | [1] |

Table 3: Effect of Nutlins on Cell Cycle Distribution

| Cell Line | Cancer Type | Nutlin Concentration (µM) | Incubation Time (h) | Change in Cell Cycle Phase | Reference |

| HCT116 | Colorectal Carcinoma | 10 | 24 | Increase in G1 and G2 phases | [9] |

| U2OS | Osteosarcoma | 10 | 24 | Increase in G1 and G2 phases | [9] |

| Hodgkin Lymphoma cells (wt p53) | Hodgkin Lymphoma | Not Specified | Not Specified | G1 arrest | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound on cell cycle arrest and apoptosis.

Western Blot Analysis for p53 Pathway Activation

This protocol is for detecting changes in the protein levels of p53, MDM2, and p21 following this compound treatment.[10][12][13]

Materials:

-

Cell line of interest (with wild-type p53)

-

This compound (and vehicle control, e.g., DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-MDM2, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution.[6][8][14]

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol (B145695)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

Procedure:

-

Cell Harvest: Harvest approximately 1x10^6 cells per sample.

-

Fixation: Wash cells with PBS and fix in cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge and wash the cells twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on the PI fluorescence in the linear scale. Gate out doublets using pulse width/area.

Apoptosis Assay by Annexin V and PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][15]

Materials:

-

Treated and control cells

-

PBS

-

1X Annexin V Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI) solution

Procedure:

-

Cell Preparation: Induce apoptosis with this compound and include a vehicle-treated negative control.

-

Cell Harvest: Collect 1-5 x 10^5 cells per sample.

-

Washing: Wash cells once with cold PBS.

-

Resuspension: Resuspend cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to each sample.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to specifically reactivate the p53 tumor suppressor pathway in cancer cells with wild-type p53 offers a non-genotoxic approach to inducing cell cycle arrest and apoptosis. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other MDM2-p53 interaction inhibitors. A thorough understanding of its mechanism of action and the downstream signaling pathways it activates is crucial for the continued development and clinical application of this promising class of anti-cancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. kumc.edu [kumc.edu]

- 3. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

- 7. mdpi.com [mdpi.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

A Technical Guide to Non-Genotoxic p53 Activation by Nutlin-2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest and apoptosis. Its inactivation is a hallmark of nearly all human cancers.[1] In many tumors where the TP53 gene itself is not mutated, the p53 protein is functionally inhibited by its principal negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2][3][4] This has led to the development of therapeutic strategies aimed at disrupting the p53-MDM2 interaction to reactivate p53's tumor-suppressive functions. Nutlins are a family of potent and selective small-molecule inhibitors of this interaction.[5][6] This guide focuses on Nutlin-2, a cis-imidazoline analog that activates the p53 pathway in a non-genotoxic manner, offering a promising avenue for cancer therapy.[1][7]

Mechanism of Action: The Nutlin-MDM2 Interaction

This compound functions by competitively inhibiting the interaction between p53 and MDM2.[5][8] It is designed to mimic key residues of the p53 transactivation domain, allowing it to bind with high affinity to the deep hydrophobic pocket on the MDM2 protein that p53 normally occupies.[7][9][10][11]

The key events are as follows:

-

Binding: this compound occupies the p53-binding pocket on MDM2. A co-crystal structure of this compound complexed with MDM2 (PDB: 1RV1) reveals that its phenyl rings occupy the same pockets as the key p53 residues Phe19, Trp23, and Leu26.[9][11]

-

Disruption: This binding sterically hinders MDM2 from interacting with p53.[5][12]

-

Stabilization: By preventing MDM2-mediated ubiquitination and subsequent proteasomal degradation, this compound stabilizes the p53 protein.[4][13][14]

-

Accumulation: The stabilized p53 protein accumulates in the nucleus, where it can function as a transcription factor.[7][15]

This mechanism is considered non-genotoxic because it does not involve DNA damage, a common mode of action for many traditional chemotherapies and radiotherapy.[6][16][17] Studies have shown that p53 activation by Nutlins occurs without the phosphorylation of p53 at key serine residues that are typically associated with DNA damage responses.[6][18]

Downstream Cellular Consequences

The accumulation of active p53 triggers a cascade of downstream events, primarily leading to cell cycle arrest and apoptosis, which are desirable outcomes in cancer therapy.[1][2]

Cell Cycle Arrest

Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (CDKN1A).[13][19] p21 plays a crucial role in halting cell cycle progression at the G1/S and G2/M checkpoints, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[2][6] Studies consistently show that Nutlin treatment in p53 wild-type cells leads to a significant increase in the G1 and G2 fractions and a decrease in the S-phase fraction.[2][6]

Apoptosis

Nutlin-induced p53 activation can trigger apoptosis through two main pathways:

-

Transcription-Dependent Pathway: Nuclear p53 activates the transcription of pro-apoptotic genes from the BCL-2 family, such as BAX, PUMA, and NOXA.[7][13][15] These proteins translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspases, ultimately executing programmed cell death.[15]

-

Transcription-Independent Pathway: In addition to its nuclear role, a fraction of stabilized p53 can translocate directly to the mitochondria.[15] There, it can directly interact with and inhibit anti-apoptotic BCL-2 family members (like Bcl-2 and Bcl-xL), further promoting MOMP and apoptosis.[20] Some studies suggest this transcription-independent route can be a rapid and major contributor to Nutlin-induced cell death.[7]

Quantitative Data

The efficacy of Nutlins has been quantified in various biochemical and cell-based assays. While much of the published cellular data focuses on the more commonly used Nutlin-3 (B1677040), the biochemical potency of this compound is well-documented.

Table 1: Biochemical Potency of Nutlins Against MDM2

| Compound | Assay Type | Target | IC₅₀ / Kᵢ | Reference(s) |

|---|---|---|---|---|

| This compound | Biochemical Binding Assay | Recombinant MDM2 | 90 nM (IC₅₀) | [9] |

| Nutlin-3a (B1683890) | Biochemical Binding Assay | Recombinant MDM2 | ~0.09 µM (IC₅₀) | [21] |

| MI-219 | Biochemical Binding Assay | Human MDM2 | 5 nM (Kᵢ) |[3] |

Table 2: Cellular Effects of Nutlin Treatment in p53 Wild-Type Cancer Cells Data presented for Nutlin-3a as a representative of the Nutlin class due to its prevalence in cellular studies.

| Cell Line | Cancer Type | Treatment | Effect | Result | Reference(s) |

|---|---|---|---|---|---|

| LS141 | Liposarcoma | 5 µM Nutlin | Apoptosis (Annexin V) | 49% of cells | [22] |

| MPNST | Nerve Sheath Tumor (p53 mutant) | 5 µM Nutlin | Apoptosis (Annexin V) | 3% of cells | [22] |

| DoHH2 | B-cell Lymphoma | 10 µM Nutlin-3a (48h) | Growth Inhibition (MTS) | 85% inhibition | [19] |

| MCA | B-cell Lymphoma | 10 µM Nutlin-3a (48h) | Growth Inhibition (MTS) | 89% inhibition | [19] |

| DoHH2 | B-cell Lymphoma | 10 µM Nutlin-3a (24h) | Apoptosis (Annexin V) | ~80% increase | [19] |

| CLL Samples (n=33) | Chronic Lymphocytic Leukemia | Nutlin-3a | Apoptosis | Significant apoptosis in 30 of 33 cases |[20] |

Experimental Protocols

The following protocols outline key experiments for evaluating the efficacy and mechanism of this compound.

Protocol: Cell Culture and Treatment

-

Cell Lines: Use a panel of cell lines including those with wild-type p53 (e.g., HCT-116, MCF-7) and p53-mutant or null cells (e.g., Saos-2, SW480) as controls.[11][21]

-

Culture Conditions: Maintain cells in the recommended medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified incubator.[21][23]

-

Seeding: Plate cells to achieve 60-80% confluency at the time of treatment.[21][24]

-

Treatment: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute in culture medium to the desired final concentrations (e.g., 1-10 µM). Treat cells for the specified duration (e.g., 8, 24, or 48 hours). Always include a vehicle control (DMSO) at a volume equivalent to the highest drug concentration used.[21]

Protocol: Western Blotting for Protein Expression

-

Harvesting: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.[24]

-

Electrophoresis: Denature 20-50 µg of protein per sample in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an ECL detection reagent and an imaging system.[23][24]

Protocol: Cell Viability (MTS/MTT Assay)

-

Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0-50 µM) for 24, 48, or 72 hours.[24]

-

Reagent Addition: Add 20 µL of MTT or MTS solution to each well and incubate for 2-4 hours at 37°C.[24]

-

Measurement: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Apoptosis Analysis (Annexin V Staining)

-

Harvesting: Following treatment, collect both adherent and floating cells.

-

Washing: Wash cells twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Protocol: Co-Immunoprecipitation (p53-MDM2 Interaction)

-

Cell Lysis: Treat and harvest cells as described. Lyse cells in a non-denaturing Co-IP lysis buffer.[24]

-

Pre-clearing: Pre-clear lysates by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.[24]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MDM2 antibody (or anti-p53) overnight at 4°C with gentle rotation.[24]

-

Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.[24]

-

Washing & Elution: Wash the beads multiple times with Co-IP buffer. Elute the bound proteins by boiling in Laemmli buffer.

-

Detection: Analyze the eluate by Western blotting, probing for the co-immunoprecipitated protein (e.g., probe for p53 if MDM2 was the bait). A decrease in co-precipitated p53 in this compound-treated samples indicates disruption of the interaction.

Conclusion and Future Directions

This compound is a potent, non-genotoxic activator of the p53 pathway. By specifically inhibiting the p53-MDM2 interaction, it effectively stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This targeted approach represents a significant therapeutic strategy, particularly for the large proportion of human cancers that retain a functional p53 pathway but have it suppressed by MDM2 overexpression.[2][8]

The development of Nutlins has provided crucial proof-of-concept for this therapeutic approach.[3] While promising, challenges such as the development of resistance, potentially through the acquisition of p53 mutations, have been noted.[16][17] Ongoing research focuses on combination therapies, pairing MDM2 inhibitors with traditional chemotherapeutics or other targeted agents to enhance efficacy and overcome resistance.[1][7][25] Furthermore, the insights gained from the Nutlin family have spurred the development of next-generation MDM2 inhibitors, such as RG7112 and Idasanutlin (RG7388), which have advanced into clinical trials.[5] The continued exploration of this class of compounds holds significant promise for the future of oncology drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Nutlin - Wikipedia [en.wikipedia.org]

- 6. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nutlin's two roads toward apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential binding of p53 and nutlin to MDM2 and MDMX: computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 15. Molecular mechanisms of nutlin-induced apoptosis in multiple myeloma: Evidence for p53-transcription-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acquisition of p53 mutations in response to the non-genotoxic p53 activator Nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acquisition of p53 mutations in response to the non-genotoxic p53 activator Nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Reduced transcriptional activity in the p53 pathway of senescent cells revealed by the MDM2 antagonist nutlin-3 | Aging [aging-us.com]

- 19. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. benthamdirect.com [benthamdirect.com]

The Therapeutic Potential of Nutlin-2 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, either through mutation or suppression, is a hallmark of many human cancers. In tumors retaining wild-type p53, its function is frequently abrogated by its principal negative regulator, the E3 ubiquitin ligase MDM2. The discovery of the Nutlin family of small molecules, which inhibit the p53-MDM2 interaction, has paved the way for a targeted therapeutic strategy to reactivate p53. This technical guide focuses on Nutlin-2, one of the first-in-class cis-imidazoline analogs designed to occupy the p53-binding pocket of MDM2. While its sibling compound, Nutlin-3, has been more extensively studied, this compound provides a foundational understanding of this class of inhibitors. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Restoring p53 Function

Nutlins are a family of potent and selective small-molecule inhibitors that target the interaction between p53 and MDM2.[1] The tumor suppressor p53 is a transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence.[2] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome system.[3] This creates a negative feedback loop that keeps p53 levels in check in normal cells.

In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 suppression and allowing unchecked cell proliferation. This compound mimics the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are essential for MDM2 binding.[4] By competitively occupying the hydrophobic pocket on MDM2 where p53 would normally bind, this compound effectively disrupts the p53-MDM2 interaction.[1][5] This disruption liberates p53 from MDM2's negative control, leading to:

-

p53 Stabilization: Prevention of MDM2-mediated degradation leads to the rapid accumulation of p53 protein within the cell.[1]

-

p53 Pathway Activation: Stabilized p53 can then transcriptionally activate its downstream target genes.[2]

-

Induction of Anti-tumor Responses: The activation of p53 target genes, such as CDKN1A (p21) and pro-apoptotic members of the Bcl-2 family (e.g., PUMA, BAX), results in cell cycle arrest and apoptosis in tumor cells.[2][6]

The therapeutic efficacy of this compound is therefore contingent on the presence of wild-type p53 in cancer cells.

Quantitative Data Presentation

While Nutlin-3 has been the focus of the majority of published studies, initial research established the potency of this compound in biochemical assays. The tables below summarize available quantitative data for this compound and comparative data for the more broadly characterized Nutlin-3a.

Table 1: Biochemical Potency of Nutlins Against the p53-MDM2 Interaction

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference(s) |

| This compound | MDM2-p53 Interaction | Biochemical Binding | 90 | [5] |

| Nutlin-3a | MDM2-p53 Interaction | Biochemical Binding | ~90 | [7] |

| Nutlin-3b | MDM2-p53 Interaction | Biochemical Binding | ~13,600 | [8] |

Note: Nutlin-3a is the active enantiomer, while Nutlin-3b is the inactive enantiomer, often used as a negative control.[8]

Table 2: Cellular Efficacy (IC₅₀) of Nutlin-3a in p53 Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Nutlin-3a IC₅₀ (µM) | Reference(s) |

| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | ~0.1 | [9] |

| HCT-116 | Colon Carcinoma | Wild-Type | ~1.0 | [9] |

| RKO | Colon Carcinoma | Wild-Type | ~2.0 | [9] |

| A549 | Lung Carcinoma | Wild-Type | ~1-2 | [9] |

Note: Data for this compound in cellular assays is not widely available in the cited literature. The data for Nutlin-3a is provided for context on the general potency of this class of molecules.

Experimental Protocols

The following protocols are standard methodologies for evaluating the therapeutic potential of MDM2 inhibitors like this compound.

Cell Viability Assay (MTT/WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, SJSA-1) in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (and controls like Nutlin-3a/3b) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for 2-4 hours. Live cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.

-

Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO for MTT). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

-

Western Blotting for p53 Pathway Activation

This technique is used to detect and quantify changes in the protein levels of p53 and its downstream targets.

-

Objective: To confirm that this compound stabilizes p53 and activates its downstream signaling pathway.

-

Methodology:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a defined time (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Objective: To measure the induction of apoptosis by this compound.

-

Methodology:

-

Cell Treatment: Treat cells with this compound as described for the Western Blot protocol.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.

-

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

-

Objective: To evaluate the ability of this compound to inhibit tumor growth in vivo.

-

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[10]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.[11]

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).

-